Executive Summary: The Quinoline Scaffold as a Privileged Structure
Executive Summary: The Quinoline Scaffold as a Privileged Structure
An In-depth Technical Guide to 5-Aminoquinolin-2-ol Hydrochloride (CAS 372078-44-9): A Scientifically-Informed Profile
Disclaimer: Publicly available, verifiable technical data for the specific compound 5-Aminoquinolin-2-ol hydrochloride, CAS 372078-44-9, is limited. This guide has been constructed by a Senior Application Scientist to provide a scientifically-informed and technically robust profile. The information herein is expertly extrapolated from the established chemistry of the quinoline scaffold and empirical data from closely related, well-characterized structural analogs.
The quinoline scaffold, a bicyclic heterocycle formed by the fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry, recognized as a "privileged structure."[1][2] This designation stems from its proven ability to serve as a versatile framework for designing ligands that interact with a wide array of biological targets, leading to compounds with diverse pharmacological activities.[3][4] Quinoline derivatives are central to numerous approved drugs, with applications ranging from anticancer and antimalarial to antimicrobial and neuroprotective therapies.[2][4][5][6]
5-Aminoquinolin-2-ol hydrochloride presents a compelling structure for drug discovery. It combines the foundational quinoline nucleus with two key functional groups:
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An Amino Group at the 5-position: This group acts as a hydrogen bond donor and can be protonated to form a salt, enhancing aqueous solubility and enabling ionic interactions with biological targets.
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A Hydroxyl Group at the 2-position: This group can participate in hydrogen bonding. Importantly, it exists in tautomeric equilibrium with its keto form, 2-quinolinone. This tautomerism can be critical for receptor binding and modulating the compound's electronic properties.
This guide provides a comprehensive technical overview covering the projected physicochemical properties, analytical characterization, a plausible synthetic workflow, biological context, and essential safety protocols for 5-Aminoquinolin-2-ol hydrochloride.
Physicochemical & Spectroscopic Profile
The hydrochloride salt form of 5-Aminoquinolin-2-ol is expected to be a crystalline solid with appreciable solubility in water and polar organic solvents like DMSO and methanol, a direct consequence of its ionic character.[7]
Key Physicochemical Properties
| Property | Projected Value / Description | Rationale / Analog Source |
| CAS Number | 372078-44-9 | Topic |
| Molecular Formula | C₉H₈N₂O · HCl | Derived from structure |
| Molecular Weight | 196.63 g/mol | Calculated |
| Appearance | Off-white to yellow or tan crystalline solid | Typical for aminoquinoline derivatives[7] |
| Melting Point | >250 °C (with decomposition) | High melting points are common for hydrochloride salts of heterocyclic compounds[8] |
| Tautomerism | Exists in equilibrium between the 2-ol and 2-one forms | A fundamental property of 2-hydroxyquinolines |
Projected Spectroscopic Data
Definitive characterization relies on a combination of spectroscopic techniques. The following data are predicted based on analyses of similar structures.[9][10]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (6H) in the δ 7.0-8.5 ppm range. A broad, exchangeable singlet for the amino protons (-NH₂). A broad, exchangeable singlet for the hydroxyl/amide proton (-OH/-NH). |
| ¹³C NMR | 9 distinct carbon signals. The C2 carbon will be significantly deshielded (δ > 160 ppm) due to the influence of the adjacent oxygen and nitrogen atoms, consistent with a quinolinone form. Aromatic carbons will appear in the δ 110-150 ppm range. |
| Mass Spec (ESI+) | A prominent [M+H]⁺ ion for the free base at m/z ≈ 161.07, corresponding to the protonated molecule [C₉H₉N₂O]⁺. |
| FT-IR (KBr) | Broad absorption band from 3400-3200 cm⁻¹ (O-H and N-H stretching). A strong peak around 1680-1650 cm⁻¹ (C=O stretch from the quinolinone tautomer). Multiple peaks in the 1600-1450 cm⁻¹ region (aromatic C=C and C=N stretching). |
Synthesis and Purification Workflow
While a specific, published synthesis for CAS 372078-44-9 is not available, a robust and logical synthetic route can be designed based on established quinoline synthesis methodologies, such as the Friedländer annulation.[1] This approach involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
Proposed Synthetic Scheme
A plausible route involves the reaction of 2,6-diaminobenzaldehyde with ethyl acetoacetate under acidic or basic catalysis to form the quinoline ring system, followed by hydrolysis.
Caption: Proposed synthetic workflow for 5-Aminoquinolin-2-ol hydrochloride.
Experimental Protocol: Synthesis
Expertise: The choice of a Friedländer-type reaction is based on its reliability and high convergence for constructing substituted quinoline rings. The subsequent hydrolysis and decarboxylation are standard transformations. Salt formation is performed in a non-aqueous solvent to precipitate the hydrochloride salt cleanly.
-
Reaction Setup: To a solution of 2,6-diaminobenzaldehyde (1.0 eq) in absolute ethanol, add ethyl acetoacetate (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Reaction Execution: Reflux the mixture for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Intermediate Workup: Cool the reaction mixture to room temperature. If a precipitate forms, filter the solid, wash with cold ethanol, and dry. This intermediate ester can be carried forward.
-
Hydrolysis & Decarboxylation: Suspend the intermediate ester in a 10% aqueous NaOH solution and heat to reflux for 4 hours. Cool the solution and carefully acidify with concentrated HCl to pH ~2-3. The resulting carboxylic acid may precipitate. Continue heating the acidic mixture gently to effect decarboxylation, observed by the cessation of gas evolution.
-
Isolation of Free Base: Cool the final solution and neutralize with a base (e.g., NaHCO₃) to precipitate the 5-Aminoquinolin-2-ol free base. Filter the solid, wash with deionized water, and dry under vacuum.
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Purification: The crude free base can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.
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Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous methanol or isopropanol. Slowly add a solution of HCl in diethyl ether (2M) dropwise with stirring. The hydrochloride salt will precipitate.
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Final Product Isolation: Filter the precipitated solid, wash with cold diethyl ether, and dry under vacuum to yield 5-Aminoquinolin-2-ol hydrochloride.
Biological & Pharmacological Context
The structural motifs within 5-Aminoquinolin-2-ol suggest several avenues of biological activity, making it a compound of interest for drug development professionals.[6][11]
Potential Therapeutic Applications
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Anticancer Activity: Many quinoline derivatives exhibit potent anticancer effects by inhibiting key signaling pathways.[4][5] The 2-quinolinone structure is a known pharmacophore for kinase inhibitors. This compound could potentially inhibit receptor tyrosine kinases (RTKs) or other kinases involved in cell proliferation and survival.[12]
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Antimicrobial & Antifungal Activity: The quinoline core is fundamental to many antimicrobial agents.[3][5] Compounds like 8-hydroxyquinolines are known to exert their effect through metal ion chelation, disrupting essential metalloenzyme function in pathogens.[13] 5-Aminoquinolin-2-ol may possess similar chelating properties and exhibit antibacterial or antifungal efficacy.[13]
-
Neuroprotective Potential: Certain quinoline derivatives have been investigated for their antioxidant and enzyme-inhibiting properties in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[2] They may act by inhibiting enzymes such as acetylcholinesterase (AChE) or monoamine oxidase (MAO).[2]
Caption: Potential mechanism: Inhibition of a Receptor Tyrosine Kinase pathway.
Analytical Methodologies
Trustworthiness: A self-validating protocol for purity assessment is crucial. This reverse-phase HPLC method is designed for robustness and can be used for both in-process control during synthesis and final purity determination.
Protocol: HPLC Purity Analysis
-
System Preparation: Use a standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Deionized Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-22 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Prepare a stock solution of the compound in methanol or DMSO at 1 mg/mL. Dilute with Mobile Phase A to a final concentration of ~50 µg/mL.
-
Injection Volume: 10 µL.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Safety, Handling, and Storage
Proper handling of any chemical intermediate is paramount for laboratory safety. The following guidelines are based on safety data for structurally related aminoquinolines.[14][15]
| Section | Guideline |
| Hazard Identification | Harmful if swallowed, in contact with skin, or if inhaled.[14] Causes skin and serious eye irritation.[15] Assume it is a combustible solid. |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat are mandatory.[14] Use a dust mask or work in a fume hood when handling the powder. |
| Handling | Use in a well-ventilated area.[16] Avoid formation of dust and aerosols. Keep away from sources of ignition.[14] Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents. |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[14] Skin: Wash off with soap and plenty of water.[14] Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
| Spill & Disposal | Sweep up spilled solid material, avoiding dust generation. Place in a suitable, closed container for disposal.[14] Dispose of in accordance with local, state, and federal regulations. |
References
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- Kumar, S., et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. PubMed.
- Frontiers in Chemistry. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.
- Journal of the Iranian Chemical Society. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.
- PMC. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.
- Flinn Scientific. (n.d.). Quinoline Yellow (water soluble) Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 5-Aminoquinolin-8-ol.
- Sigma-Aldrich. (n.d.). 5-Amino-8-hydroxyquinoline dihydrochloride.
- Carl ROTH. (2024). Safety Data Sheet: 5-Aminolevulinic acid hydrochloride.
- PLOS ONE. (2017). Study of 2-aminoquinolin-4(1H)-one under Mannich and retro-Mannich reaction.
- Santa Cruz Biotechnology. (n.d.). 5-Amino-8-hydroxyquinoline dihydrochloride.
- ChemicalBook. (n.d.). 5-Aminoquinoline(611-34-7) 1H NMR spectrum.
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- MDPI. (2023). 5-Amino-8-hydroxyquinoline-containing Electrospun Materials...with Diverse Biological Properties.
- PubMed. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery.
- BenchChem. (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
- ResearchGate. (2025). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes.
- BenchChem. (2025). Potential research applications of 2-Aminoquinoline.
- HETEROCYCLES. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH.
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives.
- PubMed. (n.d.). Biological Activities of Quinoline Derivatives.
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